1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane
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Overview
Description
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane is a complex organic compound that features both imidazole and diazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane typically involves multiple steps. One common method includes the initial formation of the imidazole ring, followed by sulfonylation and subsequent coupling with the diazepane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired compound purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve imidazole and diazepane derivatives.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The sulfonyl and trifluoromethoxy groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the diazepane and trifluoromethoxy groups.
4-(1H-imidazol-1-yl)methylbenzoic acid: Another imidazole derivative with different functional groups and applications.
1-methyl-1H-imidazole-4-sulfonyl chloride: A related compound used in similar synthetic applications.
Uniqueness
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane is unique due to its combination of imidazole and diazepane rings, along with the presence of sulfonyl and trifluoromethoxy groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-22-11-15(21-12-22)29(26,27)24-8-2-7-23(9-10-24)16(25)13-3-5-14(6-4-13)28-17(18,19)20/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGHNASYIFDUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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